molecular formula C12H10Cl2N2O2 B6333389 5-(2,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid CAS No. 1354408-03-9

5-(2,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid

Cat. No.: B6333389
CAS No.: 1354408-03-9
M. Wt: 285.12 g/mol
InChI Key: WMZZSORBSDQGDR-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. For example, 2,4-Dichlorophenol, a related compound, is a white solid that is mildly acidic .

Advantages and Limitations for Lab Experiments

The major advantage of using 5-(2,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid in laboratory experiments is its availability and ease of synthesis. It is a relatively inexpensive compound and can be synthesized in a short amount of time. Additionally, it has been shown to be effective in inhibiting the growth of certain bacteria and cancer cell lines. However, one of the major limitations of using this compound in laboratory experiments is its potential toxicity. It has been shown to be toxic to certain organisms and must be handled with care.

Future Directions

The potential applications of 5-(2,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid are vast and it is a promising compound for further research. Possible future directions for research include further investigation of its potential as an insecticide and herbicide, as well as its potential use as an anti-cancer agent. Additionally, further research should be conducted to determine the precise mechanism by which this compound inhibits the growth of certain bacteria and cancer cell lines. Additionally, further research should be conducted to determine the precise toxic effects of this compound and to develop methods of reducing its toxicity. Finally, further research should be conducted to investigate the potential of this compound as an intermediate for the synthesis of other compounds.

Synthesis Methods

5-(2,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid is synthesized by the reaction of 2,4-dichlorophenyl acetic acid with ethyl hydrazine hydrochloride in the presence of a catalytic amount of sulfuric acid. The reaction proceeds in two steps: first, the acid is converted to the corresponding ester and then the ester is reacted with ethyl hydrazine to produce the desired product. The reaction is carried out at a temperature of 100°C and a pressure of 1 bar. The reaction is complete in about 5 hours and yields a white solid with a melting point of 200°C.

Scientific Research Applications

5-(2,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid has been studied as an intermediate for the synthesis of several compounds, such as antibiotics, antifungal agents, and herbicides. Additionally, it has been studied for its potential use as an insecticide and fungicide. It has also been used in the synthesis of several drugs, such as the antifungal agent fluconazole and the antibiotic ciprofloxacin. Additionally, this compound has been studied for its potential use as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria.

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and environmental impact. For example, 2,4-Dichlorophenylacetic acid, a related compound, is classified as a skin irritant and may cause respiratory irritation .

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-2-ethylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-16-11(12(17)18)6-10(15-16)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZZSORBSDQGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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